3-prop-1-en-2-ylhexanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-prop-1-en-2-ylhexanedioic acid typically involves the alkylation of adipic acid derivatives. One common method is the reaction of adipic acid with isopropenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. One such method involves the use of a palladium-catalyzed coupling reaction between adipic acid and isopropenyl halides. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-prop-1-en-2-ylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, yielding saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting carboxyl groups to acyl halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hexanedioic acid derivatives.
Substitution: Formation of acyl halides or esters.
Scientific Research Applications
3-prop-1-en-2-ylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-prop-1-en-2-ylhexanedioic acid involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Adipic Acid: A simple dicarboxylic acid with a similar backbone but without the prop-1-en-2-yl substituent.
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with a similar substituent but a different core structure.
Uniqueness: 3-prop-1-en-2-ylhexanedioic acid is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
244191-49-9 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-prop-1-en-2-ylhexanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-6(2)7(5-9(12)13)3-4-8(10)11/h7H,1,3-5H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
JUCWCJYNDRRZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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